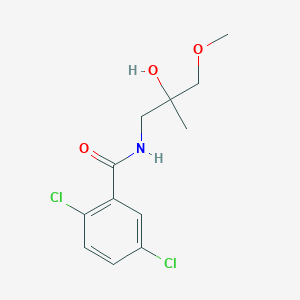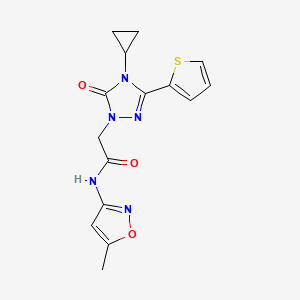![molecular formula C11H14ClN3O3S B2853170 1-[(2-氯吡啶-3-基)磺酰基]哌啶-4-甲酰胺 CAS No. 1156723-20-4](/img/structure/B2853170.png)
1-[(2-氯吡啶-3-基)磺酰基]哌啶-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-Chloropyridin-3-yl)sulfonyl]piperidine-4-carboxamide, commonly referred to as CPPC, is a small molecule that has been studied extensively in recent years, with a variety of applications in scientific research. CPPC is a member of the piperidine family, and is composed of a piperidine ring with a two-carbon side chain, two chlorine atoms, and a sulfonyl group. CPPC has been studied in the context of drug discovery, as a potential therapeutic agent, and as a research tool.
科学研究应用
Medicinal Chemistry
In medicinal chemistry, this compound serves as a valuable intermediate for the synthesis of various pharmacologically active molecules. Its structural motif, featuring a piperidine ring and a sulfonyl chloride group, makes it a versatile precursor in drug design and discovery. It can be utilized to create compounds with potential activity against a range of diseases, including cancer, neurodegenerative disorders, and infectious diseases .
Agriculture
As an agrochemical intermediate, “1-[(2-Chloropyridin-3-yl)sulfonyl]piperidine-4-carboxamide” may be used in the development of new pesticides or herbicides. Its chemical structure could be modified to enhance the selectivity and potency of agricultural chemicals, potentially leading to more effective crop protection strategies .
Materials Science
In the field of materials science, this compound could be explored for the creation of novel polymers or coatings. The presence of reactive functional groups allows for cross-linking, which can be exploited to produce materials with unique properties such as increased durability or resistance to environmental factors .
Environmental Science
Environmental science can benefit from the use of this compound in the synthesis of chemicals that help in pollution control. For example, it could be used to create absorbents or catalysts that facilitate the breakdown of pollutants or the conversion of hazardous materials into less harmful substances .
Biochemistry
In biochemistry, “1-[(2-Chloropyridin-3-yl)sulfonyl]piperidine-4-carboxamide” can be a key reagent in studying enzyme inhibition or activation. It could also be used to modify biochemical pathways, providing insights into the mechanisms of various cellular processes .
Pharmacology
Pharmacologically, this compound has the potential to be a building block for the synthesis of a wide array of therapeutic agents. Its modifiable core structure is advantageous for creating derivatives with specific binding affinities to biological targets, which is crucial in the development of new medications .
Analytical Chemistry
In analytical chemistry, derivatives of this compound could be synthesized for use as standards or reagents in chromatography, spectrometry, or other analytical techniques. This would aid in the detection and quantification of various substances in complex mixtures .
Chemical Synthesis
Lastly, in chemical synthesis, “1-[(2-Chloropyridin-3-yl)sulfonyl]piperidine-4-carboxamide” can be employed in multicomponent reactions, serving as a precursor for the generation of complex organic compounds. Its reactivity can lead to the discovery of new synthetic routes and methodologies .
属性
IUPAC Name |
1-(2-chloropyridin-3-yl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O3S/c12-10-9(2-1-5-14-10)19(17,18)15-6-3-8(4-7-15)11(13)16/h1-2,5,8H,3-4,6-7H2,(H2,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGUMCMUAKSVEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)S(=O)(=O)C2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-acetamidophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2853090.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxopteridin-2-yl]sulfanyl-N-cyclohexylbutanamide](/img/structure/B2853093.png)
![4-[(2,5-Dimethylphenyl)sulfonyl]-7-{[(2-fluorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B2853096.png)
![2-Cyclopropyl-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-6-methylpyrimidine-4-carboxamide](/img/structure/B2853097.png)

![N-{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-cyanoethyl}-6-methylpyridine-3-carboxamide](/img/structure/B2853103.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2853106.png)
![N-(benzo[d]thiazol-2-yl)-4-chloro-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2853107.png)
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,4-difluorobenzamide](/img/structure/B2853108.png)
![N-(2-methoxyphenethyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2853109.png)
